molecular formula C16H15BrN2O2 B2387312 1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 927553-21-7

1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No. B2387312
CAS RN: 927553-21-7
M. Wt: 347.212
InChI Key: PQRNSXFKYNSMTO-UHFFFAOYSA-N
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Description

1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound that has been synthesized for various scientific research applications. This compound has been found to have potential therapeutic effects and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Molecular Structure and Analysis

Research on similar compounds to 1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has involved detailed molecular structure analysis, vibrational assignments, and theoretical studies. For instance, studies have been conducted on the molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking of related compounds. These studies involve experimental and theoretical approaches using software packages like Gaussian09 for optimization and analysis, focusing on the geometrical parameters, stability, charge transfer, and molecular electrostatic potential. Such research provides insights into the compound's role in nonlinear optics and potential as an anti-neoplastic agent due to its inhibitory activity against specific proteins (Mary et al., 2015).

Synthesis and Antimicrobial Activity

The synthesis of novel derivatives involving the compound's structure has been explored, with antimicrobial evaluation being a significant focus. Various synthetic approaches have been developed for creating new molecules with potential biological activities, including antimicrobial properties. These studies often involve the creation of derivatives that are tested against a range of bacterial and fungal species to evaluate their effectiveness as antimicrobial agents (Abdel‐Aziz et al., 2009).

Antiviral and Anti-inflammatory Evaluation

Further research has delved into the synthesis of compounds for antiviral and anti-inflammatory evaluation. Through the creation of various derivatives, studies aim to discover compounds with significant antiviral and anti-inflammatory activities. Such research is crucial for developing new therapeutic agents against specific viral infections and inflammatory conditions (Dawood et al., 2006).

Molecular Docking Studies

Molecular docking studies are integral to understanding the interaction between synthesized compounds and target proteins. These studies help predict the binding efficiency and inhibitory activity of compounds against specific proteins, offering insights into their potential therapeutic applications. Research on related compounds has highlighted their potential as inhibitors against specific targets, suggesting roles in treating diseases like cancer (Mary et al., 2015).

properties

IUPAC Name

1-[5-(4-bromophenyl)-3-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2/c1-10-3-8-16(21-10)15-9-14(18-19(15)11(2)20)12-4-6-13(17)7-5-12/h3-8,15H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRNSXFKYNSMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=NN2C(=O)C)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-bromophenyl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

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